Enhanced Lipophilicity Versus Dechlorinated and Desamino Analogs: XLogP3 Comparison of 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol
2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol demonstrates a higher predicted lipophilicity compared to its core biphenyl-2-ol scaffold and dechlorinated analogs, which is a critical differentiator for membrane permeability and hydrophobic target engagement . The target compound has an XLogP3 value of 3.5, whereas the base analog 3-Methyl-[1,1'-biphenyl]-2-ol has a significantly lower LogP of 3.36, and the positional isomer with a shifted methyl group (2'-Amino-3'-chloro-4'-methyl-[1,1'-biphenyl]-2-ol) exhibits a LogP of 3.05 . This quantified difference in lipophilicity can directly impact the compound's behavior in in vitro and in vivo models, affecting parameters such as cell permeability and plasma protein binding.
| Evidence Dimension | Lipophilicity (XLogP3/LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 3-Methyl-[1,1'-biphenyl]-2-ol (LogP = 3.36); 2'-Amino-3'-chloro-4'-methyl-[1,1'-biphenyl]-2-ol (LogP = 3.05) |
| Quantified Difference | ΔLogP = +0.14 vs. 3-Methyl-[1,1'-biphenyl]-2-ol; ΔLogP = +0.45 vs. 2'-Amino-3'-chloro-4'-methyl-[1,1'-biphenyl]-2-ol |
| Conditions | Predicted values from computational models (XLogP3 for target; ChemSrc database value for analogs) |
Why This Matters
The 0.45 LogP difference represents an approximately 2.8-fold increase in partition coefficient, which can significantly impact compound distribution and target engagement in cellular assays.
